molecular formula C19H24N2O4S B6083236 4-(butan-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide

4-(butan-2-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide

Cat. No.: B6083236
M. Wt: 376.5 g/mol
InChI Key: FVQSBSUIEQESQA-XSFVSMFZSA-N
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Description

4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide is a complex organic compound with a unique structure that includes a sulfonohydrazide group, a methoxyphenyl group, and a butan-2-yl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 2-butanone to introduce the butan-2-yl group, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazone group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The butan-2-yl group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide include:

    4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide: Lacks the methoxy group, which may affect its biological activity.

    4-(butan-2-yl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzenesulfonohydrazide: Lacks the hydroxy group, potentially altering its reactivity.

    4-(butan-2-yl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]benzenesulfonohydrazide: Contains an additional methoxy group, which may enhance its solubility and bioavailability.

The uniqueness of 4-(butan-2-yl)-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butan-2-yl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-13(2)15-6-9-17(10-7-15)26(23,24)21-20-14(3)16-8-11-18(22)19(12-16)25-4/h6-13,21-22H,5H2,1-4H3/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQSBSUIEQESQA-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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